molecular formula C35H28O22 B038778 3-O-Digalloyl-4,5-di-O-galloylquinic acid CAS No. 123166-69-8

3-O-Digalloyl-4,5-di-O-galloylquinic acid

Cat. No. B038778
CAS RN: 123166-69-8
M. Wt: 800.6 g/mol
InChI Key: OFTCZZCLDWTQNJ-ZVLUUUFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Digalloyl-4,5-di-O-galloylquinic acid, also known as MDGQ, is a polyphenolic compound found in various plants, including green tea, grapes, and apples. MDGQ has gained significant attention in recent years due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects. In

Scientific Research Applications

  • HIV Inhibition : This compound has shown significant potential as an inhibitor of human immunodeficiency virus (HIV) reverse transcriptase. It has been isolated from commercial tannic acid and demonstrates notable HIV RT inhibitory activity, alongside low cytotoxicity in cells (Nishizawa et al., 1989). Another study confirms these findings, highlighting its role as a new class of HIV reverse transcriptase inhibitor (Lee et al., 1992).

  • Antioxidant Activity : Research on galloyl quinic derivatives from Pistacia lentiscus L. leaves indicates that compounds like 3-O-Digalloyl-4,5-di-O-galloylquinic acid exhibit significant antioxidant properties. These properties are enhanced with the increase in the number of galloyl groups on the quinic acid skeleton (Baratto et al., 2003).

  • Anticancer Effects : A synthetic compound combining the biological effects of gallic acid and resveratrol, digalloyl-resveratrol, has demonstrated multifactorial anticancer effects. These include apoptosis induction, cell-cycle arrest, and inhibition of lymphendothelial gap formation, which are important in cancer treatment and prevention (Madlener et al., 2010).

  • Antigenotoxic Potential : The compound has been explored for its antigenotoxic activities, particularly in protecting cells against oxidative stress. This is evident in studies using 3,5-O-di-galloylquinic acid extracted from Myrtus communis leaves (Ines et al., 2012).

  • HIV-Inhibitory Gallotannins : Another research highlights the isolation of galloylquinic acids from the stem bark of Lepidobotrys staudtii, demonstrating their efficacy in protecting cells from the effects of HIV-1 and HIV-2 (Bokesch et al., 1996).

properties

CAS RN

123166-69-8

Molecular Formula

C35H28O22

Molecular Weight

800.6 g/mol

IUPAC Name

(1S,3R,4R,5R)-3-[3,5-dihydroxy-4-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy-1-hydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C35H28O22/c36-15-1-11(2-16(37)25(15)44)30(47)54-23-9-35(53,34(51)52)10-24(29(23)57-33(50)13-5-19(40)27(46)20(41)6-13)55-31(48)14-7-21(42)28(22(43)8-14)56-32(49)12-3-17(38)26(45)18(39)4-12/h1-8,23-24,29,36-46,53H,9-10H2,(H,51,52)/t23-,24-,29-,35+/m1/s1

InChI Key

OFTCZZCLDWTQNJ-ZVLUUUFJSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O

SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O

Other CAS RN

123166-69-8

synonyms

3,3,4,5-tetraGQA
3-O-digalloyl-4,5-di-O-galloylquinic acid

Origin of Product

United States

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